molecular formula C23H40N2O3S B14328208 N-(4-Sulfamoylphenyl)heptadecanamide CAS No. 109357-83-7

N-(4-Sulfamoylphenyl)heptadecanamide

Cat. No.: B14328208
CAS No.: 109357-83-7
M. Wt: 424.6 g/mol
InChI Key: LXNDISOJULJLPP-UHFFFAOYSA-N
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Description

N-(4-Sulfamoylphenyl)heptadecanamide is a chemical compound with the molecular formula C23H40N2O3S. It is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to a heptadecanamide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Sulfamoylphenyl)heptadecanamide typically involves the reaction of sulfanilamide with heptadecanoic acid or its derivatives. One common method involves the condensation of sulfanilamide with heptadecanoic acid anhydride in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Green synthesis methods, which minimize the use of hazardous reagents and solvents, are also being explored for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-Sulfamoylphenyl)heptadecanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-Sulfamoylphenyl)heptadecanamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can disrupt various physiological processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Sulfamoylphenyl)heptadecanamide is unique due to its long heptadecanamide chain, which can influence its solubility, bioavailability, and interaction with biological targets. This structural feature may enhance its potential as a therapeutic agent compared to shorter-chain analogs .

Properties

CAS No.

109357-83-7

Molecular Formula

C23H40N2O3S

Molecular Weight

424.6 g/mol

IUPAC Name

N-(4-sulfamoylphenyl)heptadecanamide

InChI

InChI=1S/C23H40N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23(26)25-21-17-19-22(20-18-21)29(24,27)28/h17-20H,2-16H2,1H3,(H,25,26)(H2,24,27,28)

InChI Key

LXNDISOJULJLPP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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